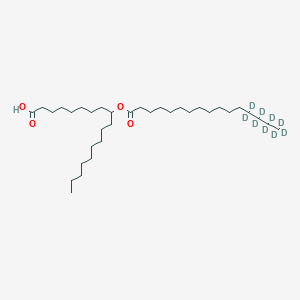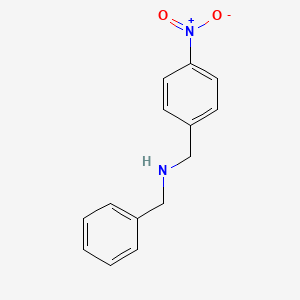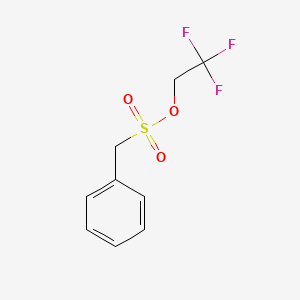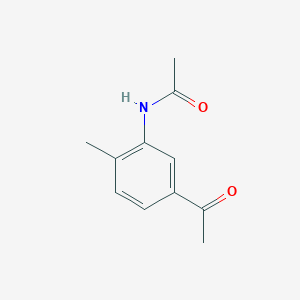
N-(5-acetyl-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetil-2-metilfenil)acetamida es un compuesto orgánico con la fórmula molecular C11H13NO2. Es un derivado de la acetanilida, donde el grupo acetilo está unido al átomo de nitrógeno del anillo de anilina. Este compuesto es conocido por sus aplicaciones en diversos campos, incluida la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
N-(5-acetil-2-metilfenil)acetamida se puede sintetizar a través de varios métodos. Un método común implica la acetilación de la 2-metilacetanilida. La reacción típicamente implica el uso de anhídrido acético o cloruro de acetilo como agentes acetilantes en presencia de una base como piridina o trietilamina. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la acetilación completa.
Métodos de Producción Industrial
En entornos industriales, la producción de N-(5-acetil-2-metilfenil)acetamida a menudo implica el uso de reactores a gran escala y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la cristalización y la recristalización para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(5-acetil-2-metilfenil)acetamida se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su amina correspondiente u otras formas reducidas.
Sustitución: El grupo acetilo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas, alcoholes o tioles en reacciones de sustitución.
Productos Principales Formados
Oxidación: Quinonas u otros derivados oxidados.
Reducción: Aminas correspondientes o formas reducidas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(5-acetil-2-metilfenil)acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente farmacéutico para el tratamiento de diversas afecciones.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de la N-(5-acetil-2-metilfenil)acetamida implica su interacción con objetivos y vías moleculares específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, afectando las vías bioquímicas. Por ejemplo, puede inhibir la actividad de las enzimas ciclooxigenasa (COX), lo que lleva a efectos antiinflamatorios.
Comparación Con Compuestos Similares
Compuestos Similares
N-(2-metilfenil)acetamida: Estructura similar pero carece del grupo acetilo en el anillo fenilo.
N-(4-metoxifenil)acetamida: Contiene un grupo metoxilo en lugar de un grupo acetilo.
N-(2-metoxifenil)acetamida: Similar a la N-(4-metoxifenil)acetamida pero con el grupo metoxilo en una posición diferente.
Singularidad
La N-(5-acetil-2-metilfenil)acetamida es única debido a la presencia de los grupos acetilo y metilo en el anillo fenilo, lo que puede influir en su reactividad química y actividad biológica. Esta estructura única le permite interactuar con objetivos y vías moleculares específicas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
54766-66-4 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
N-(5-acetyl-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO2/c1-7-4-5-10(8(2)13)6-11(7)12-9(3)14/h4-6H,1-3H3,(H,12,14) |
Clave InChI |
RDJDCGIJXKDWIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-](/img/structure/B11939782.png)

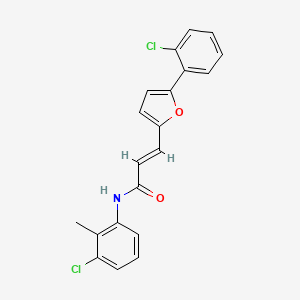
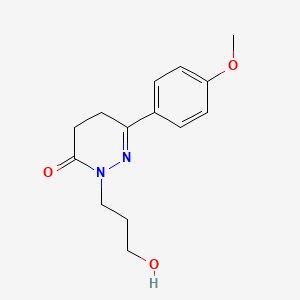
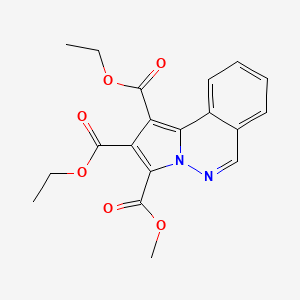
![2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide](/img/structure/B11939812.png)

![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
